![molecular formula C16H17N3O3S B4279972 N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide](/img/structure/B4279972.png)
N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide (FDPS) is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential use in various scientific research applications.
Mechanism of Action
The mechanism of action of N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of enzymes such as farnesyl diphosphate synthase (FPPS) and geranylgeranyl diphosphate synthase (GGPPS). These enzymes are involved in the synthesis of isoprenoids, which are essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. It can inhibit the activity of FPPS and GGPPS, leading to a decrease in the synthesis of isoprenoids. This, in turn, can lead to the inhibition of cell growth and proliferation. Additionally, N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has been found to have anti-inflammatory and antinociceptive effects, possibly through the modulation of various signaling pathways.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, it has been extensively studied for its potential use in various scientific research applications, making it a well-established compound. However, there are also some limitations to its use. N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide can be toxic at high concentrations, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide. One area of interest is the development of more potent and selective inhibitors of FPPS and GGPPS. Additionally, the potential use of N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide in combination with other anticancer agents is an area of active research. Further studies are also needed to better understand the mechanism of action of N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide and its effects on various signaling pathways. Finally, the development of new synthetic methods for N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide and related compounds could lead to the discovery of novel therapeutic agents.
Scientific Research Applications
N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential use in various scientific research applications. It has been shown to have antitumor properties and can inhibit the growth of cancer cells in vitro. Additionally, N-(2-furylmethyl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide has been found to have anti-inflammatory and antinociceptive effects, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3,5-dimethyl-1-phenylpyrazole-4-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-12-16(23(20,21)17-11-15-9-6-10-22-15)13(2)19(18-12)14-7-4-3-5-8-14/h3-10,17H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINGPRJRJRKWAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)S(=O)(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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